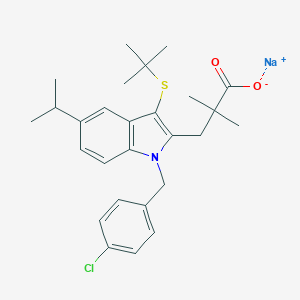

MK886 sodium

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNCIYNCWVGEKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040551 | |

| Record name | MK 886 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-55-7 | |

| Record name | MK886 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 886 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK886 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Target Engagement

Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)

MK-886 is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. apexbt.comtargetmol.com Leukotrienes are biologically active metabolites of arachidonic acid and have been implicated in various inflammatory responses. apexbt.com

Specificity and High-Affinity Binding Characteristics

MK-886 demonstrates high-affinity binding to the 5-lipoxygenase-activating protein (FLAP). caymanchem.comfujifilm.com This binding is a critical feature of its inhibitory action. caymanchem.com Research has shown that MK-886 binds to FLAP and prevents the activation of 5-lipoxygenase (5-LO). caymanchem.comfujifilm.com The high affinity of MK-886 for FLAP is evidenced by its potent inhibitory activity in various cellular systems. caymanchem.comfujifilm.com

Mechanistic Disruption of 5-Lipoxygenase (5-LOX) Activation

The synthesis of leukotrienes in intact activated leukocytes is blocked by MK-886, although it has minimal to no direct effect on the enzymes involved in leukotriene synthesis in cell-free systems, including 5-lipoxygenase. nih.gov The expression of both the MK-886-binding protein (FLAP) and 5-lipoxygenase is essential for the synthesis of leukotrienes in intact cells. nih.gov FLAP is thought to play a role in activating 5-lipoxygenase within cells, and MK-886's interaction with FLAP disrupts this activation process. nih.gov While the precise mechanism of how FLAP activates 5-LO is still under investigation, it is believed to act as a substrate provider for the enzyme. atsjournals.org

Prevention and Reversal of 5-LOX Translocation to Cellular Membranes

Upon cell activation, 5-lipoxygenase (5-LOX) translocates from the cytosol to the cellular membrane, a step considered crucial for its activation. nih.gov Studies have demonstrated that MK-886 can both prevent and reverse this membrane translocation of 5-LOX, which is associated with the inhibition of leukotriene synthesis. nih.gov Other compounds within the same indole (B1671886) class as MK-886 also inhibit the membrane translocation of 5-LOX, with their potency correlating to their ability to inhibit leukotriene synthesis. nih.gov However, some studies using more advanced microscopy techniques have not found an inhibitory effect of MK-886 on 5-LO translocation to the nuclear envelope, despite its inhibition of leukotriene production. atsjournals.org

Modulation of Leukotriene Biosynthesis Pathways

MK-886 is a potent inhibitor of leukotriene biosynthesis. bio-gems.com This inhibition is achieved by blocking the FLAP protein and consequently inhibiting 5-LOX. bio-gems.com

Potent Inhibition of Leukotriene Formation in Intact Cells

MK-886 is a powerful inhibitor of leukotriene biosynthesis in intact cells. targetmol.comresearchgate.netnih.gov It effectively suppresses the production of leukotrienes in activated leukocytes. apexbt.com The inhibitory concentration (IC50) of MK-886 for leukotriene biosynthesis is reported to be 2.5 nM in intact leukocytes and 1.1 µM in human whole blood. caymanchem.comcaymanchem.com

| Cell Type | IC50 for Leukotriene Biosynthesis Inhibition |

| Intact Leukocytes | 2.5 nM caymanchem.comcaymanchem.com |

| Human Whole Blood | 1.1 µM caymanchem.comcaymanchem.com |

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism

MK-886 sodium salt has been identified as a potent antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. nih.govnih.gov Its interaction with PPARα is characterized by a distinct mechanism that differentiates it from other modulators of this receptor.

Non-Competitive Antagonistic Activity on PPARα

MK-886 functions as a non-competitive antagonist of PPARα. nih.govnih.govresearchgate.netcambridge.org This means it does not directly compete with PPARα agonists for the same binding site. nih.govnih.govcambridge.org Instead, its antagonistic action is achieved by preventing the necessary conformational change in the receptor that is required for the formation of a functionally active complex. nih.govnih.govresearchgate.netcambridge.org An assay that assesses ligand-receptor interactions demonstrated that MK-886 obstructs this critical conformational shift, thereby inhibiting the receptor's activity. nih.govnih.gov This non-competitive mechanism is further supported by its effects on the binding of arachidonic acid to the PPARα protein. nih.govnih.gov This mode of action makes MK-886 a significant tool for studying the physiological roles of PPARα. nih.govnih.gov

Inhibition of PPARα Activation by Synthetic Agonists and Endogenous Fatty Acids

The inhibitory effect of MK-886 extends to PPARα activation induced by both synthetic and natural ligands. In various cell-based reporter assay systems, including monkey kidney fibroblast CV-1 cells and human lung adenocarcinoma A549 cells, MK-886 at concentrations of 10-20 µM was shown to inhibit the activation of PPARα by the potent synthetic agonist Wy-14,643 by approximately 80%. nih.govnih.gov Similar results were observed in a stable transfection reporter system in CV-1 cells. nih.govnih.govmedchemexpress.com Pre-treatment with MK-886 has also been shown to reverse the effects of Wy-14,643 on Langerhans cells, further indicating its antagonistic activity. aai.org

Furthermore, MK-886 effectively decreases the activation of PPARα by endogenous fatty acids. medchemexpress.com This has been demonstrated in studies where MK-886 treatment reduced the expression of PPARα target genes that are normally upregulated by fatty acids. nih.gov This broad inhibitory profile against various types of agonists underscores its robust antagonistic properties towards PPARα. nih.govnih.govmedchemexpress.com

Transcriptional Consequences of PPARα Modulation

The antagonism of PPARα by MK-886 leads to significant downstream transcriptional consequences. By preventing the activation of PPARα, MK-886 effectively blocks the transcription of its target genes. oup.com For example, the expression of keratin-1, a protein encoded by a PPARα-responsive gene, was found to be reduced by MK-886 in primary mouse keratinocyte cultures. nih.govnih.govresearchgate.net This suggests that the inhibition of PPARα by MK-886 has functional consequences in normal cells. nih.govnih.govresearchgate.net

Additionally, MK-886 has been shown to inhibit the expression of other PPARα-regulated genes involved in fatty acid metabolism, such as acyl-CoA oxidase (ACOX). nih.govnih.gov In human hepatocyte cell lines, the effects of certain compounds on increasing the expression of PPARα and ACOX1 were inhibited by the presence of MK-886. nih.gov This modulation of gene expression highlights the critical role of MK-886 in interfering with the signaling pathways governed by PPARα.

Cyclooxygenase (COX) Isoform Interactions

Beyond its effects on PPARα, MK-886 also interacts with cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). Its inhibitory action is not uniform across the different COX isoforms, demonstrating a differential effect.

Differential Inhibitory Effects on COX-1 and COX-2 Enzymes

Research has shown that MK-886 has a preferential inhibitory effect on COX-1 over COX-2. researchgate.netselleckchem.com In vitro studies using isolated enzymes have determined the half-maximal inhibitory concentration (IC₅₀) of MK-886 to be approximately 8 µM for COX-1, while the IC₅₀ for COX-2 is significantly higher at 58 µM. researchgate.netselleckchem.comsigmaaldrich.com This indicates that MK-886 is more potent in inhibiting the COX-1 isoform. researchgate.net This selectivity is further supported by automated molecular docking studies, which suggest a preferred binding of MK-886 to the active site of COX-1. researchgate.net In cellular assays, MK-886 failed to suppress COX-2-dependent prostaglandin (B15479496) formation at concentrations that were effective against COX-1 activity. researchgate.netselleckchem.com

| Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|

| COX-1 | 8 | researchgate.netselleckchem.com |

| COX-2 | 58 | researchgate.netselleckchem.com |

Influence on Prostaglandin Synthesis and Metabolism

The differential inhibition of COX isoforms by MK-886 directly influences the synthesis and metabolism of prostaglandins. By inhibiting COX-1, MK-886 effectively blocks the formation of COX-1-derived products. researchgate.netselleckchem.com For instance, it has been shown to inhibit the production of thromboxane (B8750289) B₂ in washed human platelets. researchgate.netselleckchem.com

Activation of the Proteasomal Degradation System

MK-886 has been identified as a significant activator of the proteasomal system, a critical component of cellular proteostasis responsible for the degradation of misfolded or unnecessary proteins. nih.govnih.govresearchgate.net This activation contributes to the rebalancing of cellular protein homeostasis, which is often disrupted in aging and disease states. nih.govnih.gov

Direct Stimulation of 20S Proteasome Activity

Research has demonstrated that MK-886 directly stimulates the activity of the 20S proteasome, the core proteolytic particle of the larger 26S proteasome complex. nih.govmdpi.com The 20S proteasome is particularly suited for degrading intrinsically disordered proteins without the need for ubiquitination. nih.gov Studies using recombinant 20S proteasome cleavage assays identified MK-886 as a "true" proteasome enhancer, capable of increasing its proteolytic activity by three- to four-fold with an EC₅₀ of 32 µM. mdpi.com This direct activation has been confirmed in cellular assays, where MK-886 treatment led to increased cleavage of proteasome substrates. nih.govacs.org

Upregulation of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) and Suppression of Kelch-like ECH-associated protein 1 (Keap1) Signaling

MK-886 has been shown to modulate the Keap1-NRF2 signaling pathway, a crucial regulator of cellular antioxidant responses. nih.govresearchgate.netnih.gov Under normal conditions, Keap1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com MK-886 treatment has been found to reduce the protein levels of Keap1, leading to the stabilization and nuclear translocation of NRF2. nih.govresearchgate.netresearchgate.net This, in turn, upregulates the expression of NRF2-dependent antioxidant genes. nih.govresearchgate.netnih.gov Mechanistically, MK-886 enhances the expression of the immunoproteasome subunit β5i, which then interacts with and promotes the degradation of Keap1. nih.govresearchgate.netresearchgate.net This effect can be abolished by proteasome inhibitors, confirming the role of the proteasome in this process. nih.govnih.govresearchgate.net

Role in Cellular Proteostasis Rebalancing

By stimulating the proteasome and activating the NRF2 pathway, MK-886 plays a significant role in rebalancing cellular proteostasis. nih.govnih.govresearchgate.net The enhanced degradation of misfolded and damaged proteins by the activated proteasome helps to clear protein aggregates that can be toxic to cells. nih.govmdpi.com This is particularly relevant in the context of neurodegenerative diseases, where the accumulation of such proteins is a key pathological feature. nih.govacs.orgresearchgate.net The combined effects of direct proteasomal activation and the upregulation of antioxidant defenses contribute to a more robust cellular machinery for maintaining protein quality control. nih.govnih.govnih.gov

Interference with Prostaglandin E2 (PGE2) Export

In addition to its effects on the proteasome, MK-886 has been found to interfere with the export of Prostaglandin E2 (PGE2), a key mediator of inflammation. researchgate.netfrontiersin.org

Targeting of Multidrug Resistance Protein 4 (MRP4)

Studies have identified the Multidrug Resistance Protein 4 (MRP4), an ATP-binding cassette transporter, as a target of MK-886. researchgate.netfrontiersin.org MRP4 is known to function as a major transporter for the outward flow of prostaglandins, including PGE2, from cells. frontiersin.orgnih.gov Research has shown that several 5-lipoxygenase inhibitors, including MK-886, can inhibit the function of MRP4. researchgate.netfrontiersin.org This inhibition leads to a reduction in the release of PGE2 into the extracellular environment. researchgate.netresearchgate.net

Implications for Intracellular Prostaglandin Accumulation

The inhibition of MRP4-mediated export by MK-886 results in the intracellular accumulation of PGE2. researchgate.net While this reduces the extracellular concentration of this pro-inflammatory mediator, the increased intracellular levels could have other cellular consequences. This mechanism suggests that some of the observed pharmacological effects of MK-886, initially attributed solely to its inhibition of leukotriene synthesis, may also be due to its impact on prostaglandin transport. researchgate.netfrontiersin.orgworkshop-lipid.eu

Cellular and Molecular Pharmacology

Induction of Apoptosis and Regulation of Cell Viability

MK-886 has been extensively studied for its ability to trigger apoptosis in cancer cells, a key process in eliminating malignant cells. This induction occurs through various interconnected mechanisms, including the activation of intrinsic and extrinsic cell death pathways.

MK-886 initiates apoptosis in malignant cells through a multi-faceted approach. In human prostate cancer cells (LNCaP and PC3), treatment with MK-886 leads to a rapid sequence of apoptotic events, including mitochondrial permeability transition, the externalization of phosphatidylserine (B164497), and the degradation of DNA into nucleosomal subunits. pnas.org This process appears to involve oxidative stress, as it can be effectively blocked by the thiol antioxidant N-acetyl-l-cysteine. pnas.org

In gastric cancer cells, the apoptotic mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates the executioner caspase, caspase-3. nih.gov The activation of this caspase cascade is a central feature of the intrinsic apoptotic pathway. nih.govtechscience.com Similarly, in malignant glioma cells that express 5-lipoxygenase (5-LO), such as U-87MG and A172, MK-886 induces apoptosis characterized by DNA fragmentation and nuclear condensation. nih.gov

Furthermore, MK-886 can sensitize cancer cells to other apoptotic stimuli. In glioma cells, it enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). aacrjournals.org This sensitization is achieved by upregulating the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. aacrjournals.org The upregulation of DR5 is mediated by an increase in the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). aacrjournals.org

| Cell Line | Apoptotic Mechanism | Key Findings |

| Gastric Cancer Cells | Intrinsic pathway activation | Release of cytochrome c, activation of caspase-3. nih.gov |

| Malignant Glioma Cells (U-87MG, A172) | Intrinsic pathway, DNA damage | DNA fragmentation, nuclear condensation, reduced ERK phosphorylation. nih.gov |

| Sensitization to extrinsic pathway | Upregulation of Death Receptor 5 (DR5) via CHOP induction, enhancing TRAIL-induced apoptosis. aacrjournals.org | |

| Prostate Cancer Cells (LNCaP, PC3) | Mitochondrial pathway, Oxidative stress | Rapid mitochondrial permeability transition, phosphatidylserine externalization, DNA degradation. pnas.org |

A critical aspect of MK-886-induced apoptosis is its ability to alter the balance between pro-survival and pro-apoptotic proteins within the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with members like Bax promoting cell death and Bcl-2 itself inhibiting it. ijcmas.comfrontiersin.org

Research has shown that MK-886 treatment leads to the upregulation of the pro-apoptotic protein Bax in both gastric cancer cells and malignant glioma cells. nih.govnih.gov Concurrently, it reduces the expression of the anti-apoptotic protein Bcl-2 in glioma cells, thereby shifting the cellular balance in favor of apoptosis. nih.gov The Bax protein plays a crucial role by translocating to the mitochondrial outer membrane, where it forms pores that lead to the release of cytochrome c. frontiersin.org

In addition to modulating the Bcl-2 family, MK-886 has been shown to upregulate the cyclin-dependent kinase inhibitor p27kip1 in gastric cancer cells. nih.gov This protein can halt the cell cycle and also has pro-apoptotic functions. The upregulation of both p27kip1 and Bax highlights a coordinated cellular response to MK-886 that promotes programmed cell death. nih.govwikipedia.org

| Cell Line | Upregulated Pro-Apoptotic Protein | Downregulated Anti-Apoptotic Protein |

| Gastric Cancer Cells | p27kip1, Bax nih.gov | Not specified |

| Malignant Glioma Cells (U-87MG, A172) | Bax nih.gov | Bcl-2 nih.gov |

While MK-886 is well-known as an inhibitor of leukotriene synthesis via the 5-lipoxygenase-activating protein (FLAP), a growing body of evidence indicates that its apoptotic effects can occur independently of this pathway. wikipedia.orgfrontiersin.orgfrontiersin.org Studies have shown that MK-886 induces apoptosis in a manner that is independent of FLAP. frontiersin.org

One significant leukotriene-independent mechanism is the inhibition of the peroxisome proliferator-activated receptor alpha (PPARα), for which MK-886 acts as a non-competitive antagonist. nih.govapexbt.commedchemexpress.com This inhibition is observed at concentrations that also induce apoptosis, suggesting it is a relevant off-target effect contributing to its anti-cancer activity. nih.govmedchemexpress.com The induction of apoptosis through the upregulation of p27kip1 and Bax is also considered to be at least partially independent of its effects on leukotriene synthesis. wikipedia.org These findings suggest that the pharmacological profile of MK-886 is broader than just FLAP inhibition, encompassing other pathways that are critical for cancer cell survival.

Role of Pro-Apoptotic Protein Upregulation (e.g., p27kip1, Bax)

Antiproliferative and Growth Inhibitory Effects

Beyond inducing apoptosis, MK-886 actively suppresses the growth and proliferation of various cancer cell types through mechanisms that include the direct inhibition of DNA synthesis.

MK-886 has demonstrated the ability to inhibit DNA replication in several types of leukemia cells. In the HL-60 promyelocytic leukemia cell line, MK-886 inhibited DNA replication in a dose-dependent fashion. nih.gov This effect was specifically linked to the inhibition of leukotriene B4 biosynthesis, as the addition of exogenous leukotriene B4 could reverse the inhibition. nih.gov Similarly, studies on blast cells from a subset of patients with acute myeloid leukaemia (AML) and on chronic B lymphocytic leukemia (B-CLL) cells also showed that MK-886 could inhibit DNA synthesis. ki.senih.gov

However, other research has indicated that the antiproliferative effects on leukemic cell lines might be context-dependent. One study found that at concentrations sufficient to block leukotriene production, MK-886 did not affect DNA synthesis or proliferation in HL60, K562, and Jurkat cell lines, suggesting that higher concentrations or different mechanisms might be at play in other observations. ucl.ac.uk Mechanistically, it has been discovered that MK-886 can directly inhibit the activity of DNA polymerase kappa (hpol κ), providing a direct link to its ability to halt DNA replication. nih.gov

| Leukemic Cell Line | Effect of MK-886 |

| HL-60 | Dose-dependent inhibition of DNA replication. nih.gov |

| Acute Myeloid Leukaemia (AML) Blasts | Inhibition of DNA synthesis in a subset of patient cells. nih.gov |

| Chronic B Lymphocytic Leukemia (B-CLL) | Marked reduction in DNA synthesis. ki.se |

The antiproliferative activity of MK-886 extends to a wide array of solid tumors. In gastric cancer cell lines, MK-886 inhibits cell growth in both a dose- and time-dependent manner. nih.gov The compound's effectiveness can be linked to the expression of its target pathway components. For instance, in malignant glioma, MK-886 inhibited the growth of cells expressing 5-lipoxygenase (U-87MG and A172) but not in cells that lacked its expression (U373). nih.gov

MK-886 has also shown potent antiproliferative effects in models of prostate, pancreatic, and lung cancer. pnas.orgfrontiersin.orgnih.govoup.com In prostate cancer cells, it not only blocks arachidonic acid-stimulated growth but also causes widespread cell death. pnas.org In Capan-2 pancreatic cancer cells, MK-886 effectively reduced cell viability and DNA synthesis. nih.gov Furthermore, in murine lung tumor cell lines, it decreased cell proliferation in a concentration-dependent manner, and in animal models, it slowed the progression of lung adenomas to carcinomas. oup.commdpi.com

| Carcinoma Model | Effect of MK-886 |

| Gastric Cancer | Dose- and time-dependent inhibition of cell growth. nih.gov |

| Malignant Glioma (5-LO expressing) | Dose-dependent inhibition of cell growth. nih.gov |

| Prostate Cancer | Blockade of growth stimulation and induction of cell death. pnas.org |

| Pancreatic Cancer (Capan-2) | Reduction in cell viability and DNA synthesis. nih.gov |

| Lung Cancer | Decreased cell proliferation in vitro; slowed tumor progression in vivo. oup.commdpi.com |

| Breast Cancer (4T1.2) | Reduced primary tumor growth in vivo. aai.org |

Inhibition of DNA Synthesis in Leukemic Cell Lines

Effects on Keratinocyte Biology and Differentiation

MK-886 sodium salt has been observed to directly influence the differentiation program of keratinocytes, the primary cell type of the epidermis. Research using primary mouse keratinocytes has demonstrated that treatment with MK-886 leads to a reduction in the expression of Keratin-1 (K1). medchemexpress.commedchemexpress.comresearchgate.net In one study, application of MK-886 at concentrations between 0.5 and 2 µM for 15 hours resulted in a noticeable decrease in K1 expression. medchemexpress.commedchemexpress.com Keratin-1 is a key structural protein, and its expression is tightly linked to the terminal differentiation of keratinocytes. nih.gov This effect on a specific keratin (B1170402) protein suggests that MK-886 can modulate the molecular processes governing keratinocyte maturation. researchgate.net

The modulation of keratin expression by MK-886 has significant implications for epidermal homeostasis, the balanced state of cell proliferation, differentiation, and death that maintains the skin's barrier function. Keratins are fundamental to the structural integrity and mechanical resilience of epidermal cells. nih.govbrad.ac.uk The proper expression and organization of keratin filaments are essential for the stratification of the epidermis. brad.ac.uk A reduction in Keratin-1, a marker for terminal differentiation, could potentially alter the normal differentiation process and the structural stability of the suprabasal epidermal layers.

Furthermore, the effect of MK-886 on keratinocytes may be linked to its activity as a non-competitive antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). medchemexpress.commedchemexpress.comresearchgate.net PPARα is a nuclear receptor known to be involved in skin homeostasis. The finding that MK-886 reduces the expression of Keratin-1, a protein encoded by a gene potentially responsive to PPARα, suggests that this inhibition has functional consequences in normal skin cells. researchgate.net By influencing key structural proteins and signaling pathways like PPARα within keratinocytes, MK-886 can interfere with the delicate balance required for maintaining a healthy epidermis.

Reduction of Keratin-1 Expression in Primary Keratinocytes

Modulation of Key Cellular Signaling Cascades

MK-886 has been shown to exert an anti-inflammatory effect by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that mediates pro-inflammatory responses. nih.gov The anti-inflammatory properties of MK-886 have been directly associated with a reduction in NF-κB signaling. nih.gov Mechanistically, MK-886 can reduce the activation of the IκB kinase (IKK) complex. nih.gov This inhibition, in turn, prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit, a key step in initiating the transcription of pro-inflammatory genes. nih.gov In one study, treatment with 5 μM MK-886 significantly lowered the phosphorylation level of NF-κB. nih.gov

The primary mechanism of MK-886 is the inhibition of the 5-lipoxygenase-activating protein (FLAP), which is essential for the biosynthesis of leukotrienes, potent pro-inflammatory mediators. nih.govbio-gems.comresearchgate.net This action represents a significant interaction with a major inflammatory pathway. Beyond its primary target, MK-886 engages in cross-talk with other critical signaling networks.

One such interaction is with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway, where MK-886 acts as a non-competitive antagonist. medchemexpress.commedchemexpress.com There is known cross-talk between the NF-κB and PPARα signaling pathways, suggesting that MK-886 may exert its influence through multiple interconnected routes. scbt.com

Additionally, recent research has uncovered a novel mechanism involving the Keap1-NRF2 signaling pathway, a master regulator of the antioxidant response. nih.gov MK-886 was found to protect against cardiac ischemia/reperfusion injury by activating this pathway. nih.gov The compound increases the expression and activity of the immunoproteasome, which then enhances the degradation of Keap1, a negative regulator of NRF2. nih.gov This leads to the upregulation of NRF2 and its downstream antioxidant genes. nih.gov Since the immunoproteasome can also target IKBα, the inhibitor of NF-κB, this highlights a potential intersection between the proteasome-modulating, antioxidant, and anti-inflammatory effects of MK-886. nih.gov

Impact on NF-κB Pathway Activation

Autophagic Pathway Interaction

MK-886 has been identified as a stimulator of autophagy, the cellular process of degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.gov The interaction between the proteasome and autophagy is crucial for cellular health, and compounds that modulate one system can impact the other. nih.gov

Studies utilizing an autophagy biosensor probe (GFP-LC3-RFP-LC3ΔG) have demonstrated that MK-886 treatment stimulates autophagic activity. nih.gov Further validation through immunoblotting confirmed these findings. Treatment with MK-886 led to a greater accumulation of both LC3-II (a marker for autophagosome formation) and p62 (a protein that is itself degraded by autophagy), indicating a higher rate of autophagic flux. nih.gov This combined activity of proteasomal and autophagic stimulation suggests that MK-886 can help rebalance (B12800153) cellular proteostasis, which is often dysfunctional in disease states. nih.gov

Influence on Autophagy Biosensors

MK-886 sodium salt has been demonstrated to stimulate autophagy, a critical cellular process for degrading and recycling cellular components. nih.gov This effect has been characterized using specialized autophagy biosensors. In studies involving cells overexpressing tau protein, a key player in some neurodegenerative diseases, MK-886 was shown to modulate autophagic activity significantly. nih.govresearchgate.net

One key tool in these investigations is the phenotypic autophagy LC3-biosensor. nih.gov This biosensor, often a construct like GFP-LC3-RFP-LC3ΔG, allows for the measurement of autophagic flux. The construct is designed so that the GFP (Green Fluorescent Protein) signal is quenched in the acidic environment of the autolysosome, while the RFP (Red Fluorescent Protein) signal remains stable. A lower GFP/RFP ratio, therefore, indicates higher autophagic flux or activation of autophagy. nih.gov

In tau-expressing cells, treatment with 10 μM of MK-886 resulted in a statistically significant decrease in the GFP/RFP ratio, providing clear evidence of autophagy stimulation. nih.govresearchgate.net The cells treated with MK-886 appeared more red, visually confirming the activation of the autophagic process. researchgate.net

Further verification of these findings came from LC3 turnover assays. These assays measure the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and the chaperone protein p62 (also known as sequestosome-1 or SQSTM1). During active autophagy, LC3-I is converted to LC3-II, and both LC3-II and p62 are degraded in the autolysosome. An accumulation of these proteins, particularly in the presence of an autophagy inhibitor like Bafilomycin A, indicates a higher rate of autophagic flux. nih.gov Treatment with MK-886 led to an increase in p62 accumulation; however, the corresponding increase in LC3-II was not found to be significantly different from the controls. nih.govresearchgate.net This complex interplay highlights the compound's role in the broader context of cellular proteostasis, where both the proteasome and autophagy pathways work synergistically. nih.gov

Table 1: Effect of MK-886 on Autophagy Biosensor Ratio

| Cell Line | Treatment | Biosensor | Outcome | Significance | Reference |

|---|---|---|---|---|---|

| Tau-expressing LC3 biosensor cells | 10 μM MK-886 (24h) | GFP-LC3-RFP-LC3ΔG | Decreased GFP/RFP ratio | p < 0.05 | nih.govresearchgate.net |

Contribution to Clearance of Misfolded Proteins

The accumulation of misfolded and aggregated proteins is a hallmark of several neurodegenerative diseases, and enhancing their clearance is a primary therapeutic goal. nih.govnih.gov MK-886 has been identified as a molecule that can contribute to this process, particularly concerning proteins like tau and amyloid-beta (Aβ). nih.govresearchgate.net

Research has shown that MK-886 is capable of modulating the misfolding and oligomerization of the tau protein. nih.gov It has been found to directly bind to both wild-type and the P301L mutant tau protein, which is prone to aggregation. nih.govresearchgate.net This interaction appears to disrupt the formation of toxic tau oligomers and can rescue the cytotoxicity induced by their overexpression in cell models. nih.govresearchgate.netresearchgate.net By altering the conformational state of tau oligomers, MK-886 seems to favor the formation of non-toxic, on-pathway species that promote eventual fibrillization, a potentially less harmful state than soluble oligomers. researchgate.net

The mechanism for this clearance is linked to MK-886's ability to stimulate cellular degradation pathways. In a study on amyloid-beta toxicity, MK-886 was observed to rescue cells from Aβ-induced death by increasing the activity of the proteasome, a key component of the cell's protein disposal system, thereby preventing the accumulation of Aβ. nih.gov

The role of autophagy, which MK-886 stimulates, is also crucial for clearing aggregation-prone proteins. mdpi.com For instance, in models of Huntington's disease, the clearance of the mutant huntingtin (mHTT) protein is heavily dependent on functional autophagy. mdpi.comnih.gov While not directly demonstrated for MK-886 in the context of huntingtin, its known effect on enhancing autophagic flux suggests a potential mechanism for clearing a range of misfolded proteins. nih.govbiorxiv.org The degradation of these toxic protein aggregates is primarily facilitated through the activation of autophagy. mdpi.com

Table 2: Research Findings on MK-886 and Misfolded Protein Clearance

| Misfolded Protein | Model System | Effect of MK-886 | Mechanism | Reference |

|---|---|---|---|---|

| Tau (wild-type & P301L) | Cellular FRET biosensor | Disrupts tau oligomers, reduces cytotoxicity | Direct binding to tau, alters conformational ensemble | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Amyloid-beta (Aβ) | Neuroblastoma cells | Rescued Aβ-induced cell death | Increased proteasomal activity, prevented Aβ accumulation | nih.gov |

Alterations in Cytoskeletal Dynamics and Cell Morphology

MK-886 sodium salt has been observed to induce notable changes in cell morphology and dynamics, which are intrinsically linked to the cell's cytoskeleton.

In studies using the mouse melanoma cell line B16F10, the application of MK-886 prompted an immediate and distinct change in cell shape. mdpi.com The cells became rounded, a morphological shift that often involves significant reorganization of the actin cytoskeleton. However, this effect was transient, as the cells did not detach from the substrate and were able to recover their normal morphology within a few hours. mdpi.com

In the context of hematopoietic cells, specifically the human leukemia HL-60 cell line, MK-886, when used in combination with transforming growth factor-beta 1 (TGF-beta 1), influenced cell differentiation. nih.gov Morphological assessment suggested that the treatment guided the cells toward more differentiated stages of myelopoiesis, although fully mature cells were not observed. nih.gov This change in cell fate is typically accompanied by profound alterations in cell structure and cytoskeletal organization.

Furthermore, research on neuronal cells has highlighted a significant impact of MK-886 on neurite outgrowth. In a model using SHSY5Y neurospheres, which are differentiated to form neuronal projections, treatment with 2 μM MK-886 led to a "dramatic increase in neurite outgrowth and process density" compared to untreated controls. nih.gov The extension of neurites is a complex process that fundamentally depends on the dynamic assembly and stabilization of microtubules and actin filaments, indicating a strong, albeit indirect, influence of MK-886 on cytoskeletal dynamics in neurons. nih.gov

Table 3: Summary of MK-886 Effects on Cell Morphology

| Cell Line | Observation | Implied Cytoskeletal Involvement | Reference |

|---|---|---|---|

| B16F10 (Mouse Melanoma) | Immediate and transient cell rounding | Reorganization of actin cytoskeleton | mdpi.com |

| HL-60 (Human Leukemia) | Shift toward a more differentiated morphology | Structural reorganization during differentiation | nih.gov |

| SHSY5Y (Neurospheres) | Dramatic increase in neurite outgrowth and density | Dynamics of microtubules and actin filaments | nih.gov |

Table 4: Compound and Protein Names with PubChem CIDs

| Compound/Protein Name | PubChem CID |

|---|---|

| MK-886 sodium salt | 16219217 |

| MK-886 | 5311109 |

| Tau protein | N/A (Protein) |

| Amyloid-beta | 148152157 (for Aβ 1-42) |

| Huntingtin protein | N/A (Protein) |

| Transforming growth factor-beta 1 (TGF-beta 1) | N/A (Protein) |

| Microtubule-associated protein 1A/1B-light chain 3B (LC3B) | 84541 |

| Sequestosome-1 (p62/SQSTM1) | 10243 |

| Green Fluorescent Protein (GFP) | 16212408 |

| Red Fluorescent Protein (RFP) | N/A (Protein Family) |

Preclinical Efficacy and Disease Modeling

Anti-Inflammatory and Anti-Allergic Activities

MK-886 sodium salt, an inhibitor of the 5-lipoxygenase-activating protein (FLAP), demonstrates potent suppression of leukotriene biosynthesis in various in vivo models of inflammation. selleckchem.comcaymanchem.com In studies involving rat models, MK-886 effectively inhibited leukotriene biosynthesis. medchemexpress.comcdnsciencepub.com Specifically, in a rat pleurisy model induced by carrageenan, MK-886 showed significant efficacy in reducing the levels of leukotriene B4 (LTB₄) in pleural exudates. nih.gov Similarly, in a zymosan-induced peritonitis model in mice, MK-886 treatment resulted in a substantial decrease in LTB₄ levels within the inflammatory exudates. nih.gov Research has also highlighted that the compound's effectiveness in reducing LTB₄ levels in these inflammation models can be more pronounced in female animals compared to males. nih.gov The inhibitory action of MK-886 on leukotriene synthesis underscores its potential to attenuate inflammatory responses in vivo. nih.gov

The anti-allergic potential of MK-886 has been evaluated in rodent models of antigen-induced respiratory distress. In a model of antigen-induced dyspnea in inbred rats, oral administration of MK-886 demonstrated potent inhibitory effects. cdnsciencepub.commedchemexpress.com This model serves to mimic allergic asthma, where leukotrienes are key mediators of bronchoconstriction. ersnet.org The efficacy of MK-886 in this context is attributed to its fundamental mechanism of inhibiting the biosynthesis of leukotrienes, which play a critical role in the pathophysiology of allergic airway responses. medchemexpress.comcdnsciencepub.com

MK-886 has shown efficacy in multiple preclinical models of localized inflammation. In the rat carrageenan-induced pleurisy model, a standard for assessing anti-inflammatory agents, MK-886 effectively inhibits leukotriene biosynthesis. medchemexpress.comcdnsciencepub.comnih.gov The compound also demonstrated a dose-dependent inhibitory effect in an inflamed rat paw model. cdnsciencepub.commedchemexpress.com

Further studies using a mouse model of paw edema induced by tumor necrosis factor-alpha (TNF-α) found that co-administration of MK-886 significantly attenuated the resulting paw edema. plos.org However, in a different model of allergic paw edema in rats induced by ovalbumin, MK-886 did not show an inhibitory effect, suggesting that its efficacy can be dependent on the specific inflammatory mediators involved in the model. researchgate.net

Table 1: Efficacy of MK-886 in Preclinical Inflammation Models

| Model | Species | Key Findings | Citations |

|---|---|---|---|

| Carrageenan-Induced Pleurisy | Rat | Inhibited leukotriene biosynthesis; Reduced LTB₄ levels in exudate. | medchemexpress.com, nih.gov, cdnsciencepub.com |

| Zymosan-Induced Peritonitis | Mouse | Reduced LTB₄ levels in inflammatory exudate. | nih.gov |

| Antigen-Induced Dyspnea | Rat | Potently inhibited antigen-induced dyspnea. | medchemexpress.com, cdnsciencepub.com |

| Inflamed Paw Edema | Rat | Exhibited inhibitory effects. | medchemexpress.com, cdnsciencepub.com |

| TNF-α-Induced Paw Edema | Mouse | Significantly attenuated paw edema. | plos.org |

| Ovalbumin-Induced Paw Edema | Rat | Did not inhibit immune edema. | researchgate.net |

Inhibition of Antigen-Induced Dyspnea in Rodent Models

Cardiovascular Disease Research

The role of leukotrienes in the pathogenesis of hypertension has been explored using MK-886. nih.gov In a rat model where hypertension is induced by chronic treatment with the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester (L-NAME), co-administration of MK-886 with L-NAME prevented the significant rise in mean arterial blood pressure observed with L-NAME alone. nih.gov After a three-week treatment period, rats receiving only L-NAME developed significant hypertension, whereas the group receiving both L-NAME and MK-886 did not. nih.gov It is noteworthy that while MK-886 prevented hypertension in this induced model, other research has indicated it does not alter mean arterial blood pressure in spontaneously hypertensive rats, suggesting its effects are specific to hypertension models involving the 5-lipoxygenase pathway. nih.gov

Table 2: Effect of MK-886 on Mean Arterial Blood Pressure (MABP) in L-NAME-Treated Rats

| Treatment Group | MABP (mmHg) | Outcome | Citation |

|---|---|---|---|

| Vehicle (Control) | 110.7 ± 4.8 | Normotensive | nih.gov |

| L-NAME | 173.3 ± 9.4 | Hypertensive | nih.gov |

| L-NAME + MK-886 | Not specified, but prevented rise | Prevention of Hypertension | nih.gov |

| MK-886 Alone | Not specified, no significant change | No effect on baseline BP | nih.gov |

MK-886 has been shown to modulate vascular reactivity in hypertensive states. nih.gov In aortic rings isolated from rats made hypertensive with L-NAME, noradrenaline induces a contractile response. nih.gov Pretreatment of these aortic rings with MK-886 significantly reduced the amplitude of the contraction elicited by noradrenaline. nih.gov This effect was observed only in intact aortic rings possessing a functional endothelium and was not seen in endothelium-denuded rings. nih.gov Further investigation revealed that noradrenaline stimulation prompted a twofold increase in the release of cysteinyl leukotrienes (CysLTs) from the intact aortic rings of L-NAME-treated rats, an effect inhibited by MK-886. nih.gov This suggests that the ability of MK-886 to reduce noradrenaline-evoked contraction in this hypertensive model is mediated by the inhibition of endothelial CysLT synthesis. nih.gov

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| MK-886 sodium salt | 16218606 |

| Leukotriene B4 | 5280443 |

| Noradrenaline | 439260 |

| Indomethacin | 3715 |

| Arachidonic acid | 444899 |

| L-663,536 | 5311333 |

| Nω-nitro-L-arginine methyl ester | 135168 |

| Carrageenan | 8066 |

| Zymosan | 73405 |

| Ovalbumin | 124783300 |

| Tumor necrosis factor-alpha | 16132035 |

Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury

Oncological Investigations

In addition to its cardiovascular applications, MK-886 has been the subject of extensive research in the field of oncology, where it has demonstrated a range of anti-tumor activities. wikipedia.orgaacrjournals.org

Pancreatic cancer is a particularly aggressive malignancy with limited treatment options. nih.govresearchgate.netnih.gov Preclinical studies have shown that MK-886 can inhibit the growth of pancreatic cancer cell lines, including SW1990. lgcstandards.compharmaffiliates.com The compound has been shown to reduce the proliferation and viability of these cells, inducing a form of cell death that has been characterized as a variant of type 2 (autophagic) cellular suicide. nih.gov This suggests that MK-886 may offer a novel therapeutic approach for this challenging disease.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. spandidos-publications.com MK-886 has been shown to have an inhibitory effect on tumor angiogenesis. lgcstandards.compharmaffiliates.com By blocking the 5-LO pathway, MK-886 can interfere with the production of pro-angiogenic factors, thereby helping to starve tumors of the blood supply they need to grow.

A particularly promising area of research is the use of MK-886 in combination with other anti-cancer agents. wikipedia.org Studies have shown that MK-886 can act synergistically with cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib (B62257), to enhance their anti-tumor effects. aacrjournals.orgnih.gov

In colon cancer cells, the combination of MK-886 and celecoxib was found to have additive effects on inhibiting tumor cell proliferation and inducing apoptosis. aacrjournals.orgnih.gov This synergistic effect is thought to be due to the dual blockade of the 5-LO and COX-2 pathways, both of which are involved in the production of pro-inflammatory and pro-tumorigenic molecules. aacrjournals.orgnih.gov This approach of targeting multiple inflammatory pathways simultaneously may offer a more effective strategy for cancer therapy. wikipedia.org

Table 3: Synergistic Effects of MK-886 with COX-2 Inhibitors

| Cancer Type | Combined Agent | Observed Effect | Reference |

|---|---|---|---|

| Colon Cancer | Celecoxib | Additive inhibition of cell proliferation | aacrjournals.orgnih.gov |

| Colon Cancer | Celecoxib | Additive induction of apoptosis | aacrjournals.orgnih.gov |

| Lung Cancer | COX-2 inhibitor | Enhanced growth arrest and cell death | wikipedia.org |

The anti-cancer potential of MK-886 has also been demonstrated in preclinical models of leukemia and lung carcinoma. aacrjournals.orgoup.comjci.org In malignant cells from patients with chronic myelogenous leukemia, MK-886 was found to have antiproliferative effects. aacrjournals.org

In the context of lung cancer, studies in A/J mice showed that MK-886 could significantly reduce the multiplicity of tumors induced by a tobacco-specific carcinogen. aacrjournals.orgoup.comresearchgate.net Furthermore, in human lung cancer cell lines, MK-886 was shown to decrease proliferation. aacrjournals.org These findings suggest that MK-886 may have potential as a chemopreventive agent in lung cancer. aacrjournals.org

Neurodegenerative Disease Research

MK-886 has demonstrated a significant capacity to rescue neurite pathology induced by the tau protein in neuronal cell models. nih.govjneurosci.orgamericanelements.com In studies utilizing differentiated SH-SY5Y neurospheres that overexpress tau, treatment with MK-886 led to a marked increase in neurite outgrowth and process density compared to controls. nih.gov This rescue effect restored neuronal projections to levels comparable to those seen in control cells not expressing pathological tau. nih.gov The mechanism behind this is linked to the compound's ability to stimulate the degradation of the overexpressed tau, thereby alleviating its toxic effects on neuronal morphology. nih.gov

The investigation into the structure-activity relationship of MK-886, through the synthesis of several analogs, has highlighted that specific chemical groups are essential for this neuroprotective activity. nih.govamericanelements.com For instance, the removal of the N-chlorobenzyl group from the MK-886 structure was found to negate its ability to promote neurite outgrowth. nih.govamericanelements.com Conversely, removal of the indole-5-isopropyl group was shown to significantly enhance neurite outgrowth activity. nih.govamericanelements.com These findings underscore the compound's potential to preserve neuronal structure in the face of tau-induced damage. nih.gov

Table 1: Effect of MK-886 and its Analogs on Neurite Outgrowth in Tau-Expressing SH-SY5Y Neurospheres

| Compound | Modification | Effect on Tau-Induced Neurite Pathology |

|---|---|---|

| MK-886 | - | Significant rescue of neurite outgrowth nih.gov |

| Analog (1H) | Removal of N-chlorobenzyl group | Negated neurite outgrowth rescue nih.govamericanelements.com |

| Analog (5H) | Removal of indole-5-isopropyl group | Significantly improved neurite outgrowth nih.govamericanelements.com |

MK-886 has been identified as a potent modulator of tau protein oligomerization, a critical early event in the development of tauopathies like Alzheimer's disease. nih.govnih.gov Initially discovered through a high-throughput screening using a FRET-based cellular assay, MK-886 was shown to inhibit the formation of toxic tau oligomers. nih.govnih.gov It directly binds to the tau protein, including both wild-type and the P301L mutant form associated with frontotemporal dementia, perturbing the folding of the monomer in the proline-rich and microtubule-binding regions. nih.govnih.gov

Interestingly, further mechanistic studies revealed that MK-886 does not completely eliminate tau oligomers but rather alters their conformational state. nih.gov It appears to convert toxic tau oligomers into non-toxic, on-pathway species that are more prone to forming larger, more stable β-sheet-positive fibrils. nih.govnih.gov This is evidenced by thioflavin-T (ThT) aggregation assays, where MK-886 shortens the lag phase of heparin-induced tau fibrillization in a dose-dependent manner, suggesting it stabilizes a conformation that promotes fibril formation. nih.govnih.govnih.gov This action is hypothesized to be a neuroprotective mechanism, sequestering toxic oligomeric species into less harmful, insoluble aggregates. nih.gov

In addition to its effects on tau pathology, MK-886 has been shown to ameliorate cytotoxicity induced by amyloid-beta (Aβ). nih.govjneurosci.org Studies have demonstrated that as a 5-lipoxygenase-activating protein (FLAP) inhibitor, MK-886 can rescue neuronal cells from Aβ-induced cell death. nih.govjneurosci.org In MC65 neuroblastoma cells, which conditionally express a fragment of the amyloid precursor protein (APP) leading to Aβ accumulation, MK-886 blocked cell death. jneurosci.org

The protective mechanism is linked to the enhancement of proteasomal activity. nih.govjneurosci.org MK-886 treatment was found to activate the proteasome, which in turn prevents the accumulation of Aβ aggregates. nih.govjneurosci.org More recent research has further substantiated these findings, showing that MK-886 can mitigate Aβ1-42 oligomer-induced oxidative stress, apoptosis, and ferroptosis in mouse hippocampal neuronal cells (HT22). nih.gov This neuroprotective effect against Aβ toxicity is associated with the activation of the PRKCI/AKT signaling pathway. nih.gov

Table 2: Summary of MK-886 Effects on Aβ-Induced Pathology

| Cellular Model | Pathological Inducer | Key Finding |

|---|---|---|

| MC65 Neuroblastoma Cells | APP fragment expression (Aβ accumulation) | Blocked Aβ-induced cell death jneurosci.org |

| MC65 Neuroblastoma Cells | APP fragment expression (Aβ accumulation) | Prevented Aβ accumulation via proteasome activation jneurosci.org |

| HT22 Mouse Hippocampal Cells | Aβ1-42 oligomers | Mitigated oxidative stress, apoptosis, and ferroptosis nih.gov |

| APP/PS1 Transgenic Mice | - | Reduced Aβ deposition and improved cognitive function nih.gov |

The combined actions of MK-886 on both tau and Aβ pathologies highlight its potential to restore cellular protein homeostasis, or proteostasis, which is severely compromised in neurodegenerative diseases. nih.govresearchgate.net The degradation of misfolded and aggregated proteins like tau and Aβ is a crucial component of neuronal proteostasis. nih.gov MK-886 appears to bolster this system by stimulating the 20S proteasome, a key component of the cellular machinery responsible for degrading such intrinsically disordered proteins without the need for ubiquitination. nih.gov

By simultaneously modulating tau oligomerization, promoting the clearance of tau and Aβ, and rescuing neurons from their cytotoxic effects, MK-886 addresses multiple facets of neurodegeneration. nih.govjneurosci.org Its ability to decrease tau-tau interactions and rebalance (B12800153) dysfunctional proteostasis through a combination of proteasomal and autophagic stimulation, alongside potential anti-inflammatory properties, suggests a multi-target mechanism of action. nih.govamericanelements.com These findings indicate that further development of MK-886 or its derivatives could lead to novel therapeutics aimed at improving the encumbered proteostasis network in the aging brain and in neurodegenerative conditions. nih.govresearchgate.net

Structure Activity Relationship Sar and Analogue Development

Identification of Key Structural Determinants for FLAP Inhibition and Leukotriene Suppression

MK-886 is a potent inhibitor of FLAP, a crucial protein in the biosynthesis of pro-inflammatory leukotrienes. wikipedia.org The mechanism of action involves the compound binding to FLAP, which in turn prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, a critical activation step for the enzyme. nih.gov This ultimately blocks the synthesis of leukotrienes. nih.gov The indole (B1671886) structure of MK-886 is recognized as a key biological feature for this activity. nih.gov

SAR studies have identified several key structural features of MK-886 that are critical for its potent FLAP inhibitory activity. The core indole scaffold, the N-1 substituent, the C-3 substituent, and the C-5 substituent all play important roles in the molecule's ability to suppress leukotriene synthesis.

A study that involved the synthesis and evaluation of seven analogues of MK-886 provided significant insights into the structural requirements for FLAP inhibition. Current time information in Aurangabad Division, IN. This research highlighted the importance of the N-chlorobenzyl group and the indole-5-isopropyl group . Current time information in Aurangabad Division, IN. Modification or removal of these groups was shown to decrease the compound's anti-inflammatory capacity by reducing its ability to inhibit FLAP. Current time information in Aurangabad Division, IN. For instance, one analogue, designated as 1H , which lacked the N-chlorobenzyl group, showed diminished FLAP inhibition. Current time information in Aurangabad Division, IN. Another analogue, 5H , where the indole-5-isopropyl group was removed, also exhibited reduced effectiveness in inhibiting FLAP until higher concentrations were used. Current time information in Aurangabad Division, IN.

Analysis of Indole Scaffold Modifications and Their Impact on PPARα Antagonism

Beyond its role as a FLAP inhibitor, MK-886 also functions as a non-competitive antagonist of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. researchgate.netnih.gov This off-target activity has been a subject of investigation, particularly concerning the structural modifications on the indole scaffold that might influence this antagonism. While specific SAR studies focusing solely on the PPARα antagonistic activity of a wide range of MK-886 analogues are not extensively documented, inferences can be drawn from studies on other indole-based PPAR modulators.

The general pharmacophore for PPAR agonists and antagonists includes an acidic head group, a central aromatic scaffold (in this case, the indole ring), and a lipophilic tail. researchgate.net In MK-886, the dimethylpropanoic acid moiety serves as the acidic head. It has been demonstrated that MK-886 inhibits PPARα activation without competing with the binding of fatty acid ligands, suggesting a non-competitive mechanism. researchgate.net It is proposed that MK-886 prevents the conformational change necessary for the formation of an active receptor complex. researchgate.net

Studies on other indole-based PPAR ligands have shown that modifications to the indole ring and its substituents can significantly alter their activity and selectivity towards different PPAR isoforms (α, β/δ, γ). researchgate.netacs.org For instance, in a series of indole biphenylcarboxylic acids developed as PPARγ antagonists, modifications on the indole ring were crucial for their antagonistic properties. nih.gov This suggests that the indole scaffold of MK-886 is a critical determinant of its PPARα antagonism. Any modification to the substituents at the N-1, C-2, C-3, and C-5 positions could potentially alter the interaction with the PPARα ligand-binding domain, thereby modulating its antagonistic potency and selectivity. For example, altering the lipophilicity or steric bulk at these positions could impact the allosteric modulation of the receptor.

Elucidation of Essential Substituents for Proteasomal Activation and Off-Target Modulation

A more recently discovered activity of MK-886 is its ability to stimulate the 20S proteasome, a key component of the cellular machinery responsible for degrading damaged or misfolded proteins. nih.govresearchgate.net This activity is independent of its FLAP inhibitory function. nih.gov To understand the structural requirements for this novel activity, a series of seven MK-886 analogues with specific modifications were synthesized and evaluated. Current time information in Aurangabad Division, IN.

This research identified two essential substituents that are critical for the proteasomal activation by MK-886:

The N-chlorobenzyl group: Removal of this group, as seen in analogue 1H , was found to completely negate the proteasomal and autophagic activity of the parent compound. Current time information in Aurangabad Division, IN.nih.gov This highlights the pivotal role of the N-1 substituent in mediating the interaction with the proteasome or its regulatory components.

The indole-5-isopropyl group: In contrast to the N-chlorobenzyl group, the removal of the indole-5-isopropyl group, as in analogue 5H , not only maintained but significantly improved the proteasomal and autophagic activity compared to MK-886. Current time information in Aurangabad Division, IN.nih.gov

These findings demonstrate a clear SAR for the proteasomal activation by MK-886 and its derivatives. The data suggests that the N-chlorobenzyl group is an absolute requirement, while the indole-5-isopropyl group acts as a modulator, where its removal enhances the desired activity.

Rational Design Strategies for Enhanced Specificity and Polypharmacology

The diverse biological activities of MK-886, targeting both FLAP and the proteasome, make its scaffold an interesting starting point for rational drug design aimed at either enhancing specificity for a single target or intentionally developing polypharmacological agents.

For enhanced specificity , the SAR data can guide the design of analogues that are more selective for either FLAP or the proteasome. For example, to design a more specific FLAP inhibitor with reduced proteasomal activity, one could retain the core indole structure with the N-chlorobenzyl group but modify other positions to diminish proteasome interaction while maintaining or improving FLAP binding. Conversely, to create a selective proteasome activator, the indole-5-isopropyl group could be removed, and other modifications could be explored to eliminate FLAP inhibitory activity. The development of other FLAP inhibitors with different scaffolds, such as quinoline (B57606) and benzimidazole (B57391) derivatives, demonstrates the ongoing effort to achieve higher selectivity and improved pharmacokinetic profiles. nih.gov

For polypharmacology , the goal is to design a single molecule that can modulate multiple targets to achieve a synergistic therapeutic effect. The dual activity of MK-886 on inflammatory pathways (via FLAP) and proteostasis (via the proteasome) is particularly relevant for neurodegenerative diseases where both inflammation and protein aggregation are key pathological features. Current time information in Aurangabad Division, IN. The rational design of analogues could aim to optimize this dual activity. For instance, the finding that removing the indole-5-isopropyl group enhances proteasomal and autophagic activity while reducing anti-inflammatory capacity presents a design challenge. nih.gov A rational approach would involve exploring other substituents at the C-5 position that could maintain a balance between these two activities or even enhance both. The development of dual sEH/FLAP inhibitors from different chemical scaffolds also illustrates the successful application of rational design to achieve polypharmacology for inflammatory diseases. acs.org

Characterization of MK-886 Analogues with Modified Biological Profiles

Several analogues of MK-886 have been synthesized and characterized to explore the impact of structural modifications on their biological profiles. A key study generated seven analogues by modifying the N-chlorobenzyl, S-tert-butyl, indole-5-isopropyl, and carboxylic acid moieties of the parent compound. Current time information in Aurangabad Division, IN.researchgate.net The biological evaluation of these analogues revealed distinct and sometimes contrasting activity profiles compared to MK-886.

Here is a summary of the key analogues and their modified biological activities:

| Analogue | Modification | Impact on Proteasomal/Autophagic Activity | Impact on FLAP Inhibition | Other Notable Effects | Reference |

| 1H | Removal of the N-chlorobenzyl group | Negated | Reduced | Reduced neurite outgrowth | Current time information in Aurangabad Division, IN.nih.gov |

| 5H | Removal of the indole-5-isopropyl group | Significantly improved | Reduced | Significantly improved neurite outgrowth and autophagy | Current time information in Aurangabad Division, IN.nih.gov |

| bPh | Replacement of N-chlorobenzyl with a biphenyl (B1667301) group | Contrasting activity profile to 1H | Not explicitly detailed | Not explicitly detailed | Current time information in Aurangabad Division, IN. |

| OPh | Replacement of indole-5-isopropyl with a phenoxy group | Greatly diminished proteasomal activity | Not explicitly detailed | Not explicitly detailed | Current time information in Aurangabad Division, IN. |

| Amide | Replacement of the carboxylic acid with an amino substituent | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | researchgate.net |

| SBn | Conversion of S-tert-butyl to S-benzyl | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | researchgate.net |

| SEt | Conversion of S-tert-butyl to S-ethyl | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | researchgate.net |

The contrasting effects of analogues 1H and 5H are particularly informative. The loss of the N-chlorobenzyl group in 1H proved to be detrimental across all tested assays, emphasizing its critical role in the multiple activities of MK-886. Current time information in Aurangabad Division, IN. Conversely, the removal of the indole-5-isopropyl group in 5H led to an enhanced beneficial effect on autophagy and neurite outgrowth, surpassing the capabilities of the parent compound, although its anti-inflammatory capacity was reduced. Current time information in Aurangabad Division, IN.nih.gov These findings demonstrate that targeted modifications of the MK-886 scaffold can lead to analogues with significantly altered and potentially more desirable biological profiles for specific therapeutic applications.

Research Methodologies and Experimental Paradigms

In Vitro Assays for Target Engagement and Enzyme Activity

FLAP Binding and Photoaffinity Labeling Assays

The primary molecular target of MK-886 is the 5-Lipoxygenase-Activating Protein (FLAP), an 18-kDa membrane protein essential for the cellular synthesis of leukotrienes. nih.gov The interaction between MK-886 and FLAP has been extensively studied using binding and photoaffinity labeling assays.

Photoaffinity labeling, a powerful technique to identify and characterize ligand-binding proteins, has been crucial in confirming FLAP as the direct target of MK-886. In these assays, a radiolabeled or tagged photoaffinity probe, often an analog of MK-886 or arachidonic acid, is used. atsjournals.orgnih.gov Upon photoactivation, the probe covalently binds to its target protein. The ability of MK-886 to compete with and inhibit the binding of these probes to FLAP provides direct evidence of their interaction.

One study utilized a novel photoaffinity analog of arachidonic acid, [125I]L-739,059, to demonstrate specific binding to human FLAP expressed in Spodoptera frugiperda (Sf9) insect cells. nih.gov This binding was effectively inhibited by both arachidonic acid and MK-886, suggesting that MK-886 interferes with the binding of the natural substrate, arachidonic acid, to FLAP. nih.gov

Another key finding from these assays is the potent inhibitory concentration (IC₅₀) of MK-886 for FLAP binding. It has been determined to be 30 nM for the inhibition of [¹²⁵I]-L-691,678 photoaffinity labeling, highlighting its high affinity for the protein. rndsystems.comtocris.comapexbt.com These assays have been fundamental in establishing that MK-886 exerts its inhibitory effect on leukotriene biosynthesis by directly binding to FLAP. nih.gov

5-LOX and Leukotriene Biosynthesis Assays (e.g., Human Polymorphonuclear Leukocytes, Whole Blood)

A key observation is that while MK-886 is a potent inhibitor of leukotriene biosynthesis in intact cells, it does not directly inhibit the 5-LOX enzyme in cell-free systems. nih.gov This indicates that its mechanism of action is not through direct enzymatic inhibition but rather by preventing the activation of 5-LOX. Research has shown that upon cellular stimulation, 5-LOX translocates from the cytosol to the nuclear membrane, a crucial step for its activation. nih.gov MK-886 has been demonstrated to block this translocation, thereby preventing the enzyme from accessing its substrate, arachidonic acid, which is presented by FLAP. nih.govaai.org

In studies using human PMNLs, MK-886 has shown potent inhibition of leukotriene biosynthesis with an IC₅₀ value of 3 nM. rndsystems.comtocris.com In more complex systems like human whole blood, the IC₅₀ value is 1.1 µM. medchemexpress.commedchemexpress.com This difference highlights the influence of the biological matrix on the compound's activity. The primary endpoint in these assays is typically the measurement of leukotriene B4 (LTB4) and other leukotrienes produced by the cells following stimulation with agents like the calcium ionophore A23187. atsjournals.org

The following table summarizes the inhibitory potency of MK-886 in different leukotriene biosynthesis assays:

| Assay System | IC₅₀ Value |

| Human Polymorphonuclear Leukocytes | 3 nM |

| Human Whole Blood | 1.1 µM |

These findings underscore the importance of FLAP in the leukotriene synthesis pathway and confirm MK-886 as a specific inhibitor of this process by targeting FLAP.

PPARα Reporter Gene Assays and Fatty Acid Activation Studies

Beyond its well-established role as a FLAP inhibitor, MK-886 has been identified as a non-competitive antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). medchemexpress.comnih.govnih.gov This activity has been characterized using reporter gene assays and fatty acid activation studies.

Reporter gene assays are a common method to study the activation or inhibition of nuclear receptors like PPARα. In these experiments, cells are transfected with a plasmid containing a PPARα response element linked to a reporter gene, such as luciferase. nih.govnih.gov The activation of PPARα by an agonist (e.g., Wy-14,643 or fatty acids) leads to the expression of the reporter gene, which can be quantified.

Studies using various cell lines, including monkey kidney fibroblast CV-1 cells, mouse keratinocyte 308 cells, and human lung adenocarcinoma A549 cells, have demonstrated that MK-886 can significantly inhibit PPARα activation. nih.govnih.govportlandpress.com For instance, at a concentration of 10-20 µM, MK-886 inhibited the Wy-14,643-induced activation of PPARα by approximately 80%. nih.govnih.govportlandpress.comresearchgate.net Notably, MK-886 shows minimal inhibitory effects on other PPAR isoforms, PPARβ and PPARγ, indicating its selectivity for PPARα. nih.govnih.gov

The mechanism of this inhibition has been shown to be non-competitive. nih.govnih.gov MK-886 does not compete with the binding of fatty acids to the PPARα protein but rather prevents the conformational change required for the formation of an active receptor complex. nih.govnih.gov This was further supported by dose-response studies in COS-1 cells, where even at high concentrations of the PPARα agonist Wy14,643, MK-886 was able to inhibit its activity. researchgate.net An IC₅₀ value of approximately 25 µM was determined for the inhibition of PPARα activation in this system. researchgate.net

The functional consequence of this PPARα inhibition was demonstrated in mouse primary keratinocytes, where MK-886 treatment reduced the expression of keratin-1, a protein encoded by a PPARα-responsive gene. nih.govnih.govmedchemexpress.com

The following table summarizes the key findings from PPARα related assays:

| Assay Type | Cell Lines Used | Key Finding |

| PPARα Reporter Gene Assay | CV-1, 308, A549, COS-1 | MK-886 inhibits PPARα activation by ~80% at 10-20 µM. nih.govnih.govportlandpress.comresearchgate.net |

| Fatty Acid Activation Study | CV-1 cells | MK-886 decreases PPARα activation by fatty acids. medchemexpress.com |

| Ligand-Receptor Interaction Assay | - | MK-886 prevents the conformational change for active complex formation. nih.govnih.gov |

| Gene Expression Analysis | Mouse Primary Keratinocytes | MK-886 reduces the expression of the PPARα-responsive gene, keratin-1. nih.govnih.govmedchemexpress.com |

COX-1 and COX-2 Enzyme Activity Profiling

While the primary focus of MK-886 research has been on the 5-lipoxygenase pathway, its potential effects on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, have also been investigated. These enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, another major branch of the eicosanoid pathway.

Some sources indicate that MK-886 sodium salt is a potent and selective inhibitor of not only FLAP but also COX-1. scbt.com This suggests a potential for MK-886 to modulate prostaglandin (B15479496) synthesis in addition to its well-documented effects on leukotriene production. However, detailed enzymatic profiling data and IC₅₀ values for COX-1 and COX-2 inhibition are not consistently reported across the literature, indicating this may be a secondary or less characterized activity of the compound. Further research would be needed to fully elucidate the significance of COX-1 and COX-2 inhibition by MK-886.

20S Proteasome and Cellular Proteasomal Substrate Cleavage Assays

Recent studies have uncovered a novel activity of MK-886 as a stimulator of the 20S proteasome, the core catalytic particle of the proteasome complex responsible for the degradation of many cellular proteins. nih.govnih.gov This activity has been investigated using both cell-free and cell-based assays.

In a cell-free 20S core particle assay, MK-886 was identified as a proteasomal activator with an EC₅₀ of 32 µM. nih.govmdpi.com This assay directly measures the proteolytic activity of the purified 20S proteasome using fluorogenic peptide substrates. The results indicate that MK-886 can enhance the intrinsic catalytic activity of the 20S proteasome by 3- to 4-fold. mdpi.com

To confirm this proteasomal stimulation within a cellular context, cellular proteasomal substrate cleavage assays have been employed. nih.gov One such assay involves the expression of a fusion protein, such as tau-GFP, in cells like HEK293T. nih.govresearchgate.net The cleavage of GFP from the tau protein can be used as a proxy for proteasomal activity. In these assays, treatment with MK-886 (e.g., 20 µM for 20 hours) significantly increased the amount of cleaved GFP, providing evidence of enhanced proteasomal degradation in living cells. nih.govresearchgate.netresearchgate.net These findings suggest that MK-886 can modulate cellular proteostasis by directly enhancing the activity of the 20S proteasome. nih.govnih.gov

Prostaglandin Release and Transport Assays

Given the interplay between the lipoxygenase and cyclooxygenase pathways, both of which utilize arachidonic acid as a substrate, the effect of MK-886 on prostaglandin release has been a subject of interest. While direct prostaglandin release and transport assays specifically for MK-886 are not extensively detailed in the provided context, the inhibition of COX-1 by MK-886, as mentioned in some sources, would logically lead to a decrease in prostaglandin production. scbt.com

The inhibition of FLAP by MK-886 could also indirectly affect prostaglandin synthesis by shunting the available arachidonic acid towards the COX pathway. However, if MK-886 also inhibits COX-1, the net effect on prostaglandin levels would be complex and dependent on the relative potency of inhibition for each target and the specific cellular context. Detailed studies measuring the release of various prostaglandins (e.g., PGE₂, PGD₂) from cells treated with MK-886 would be necessary to fully understand its impact on this arm of the eicosanoid pathway.

Cell-Based Models for Functional Investigations of MK-886 Sodium Salt

The functional effects of the chemical compound MK-886 sodium salt have been extensively studied using a variety of in vitro cell-based models. These experimental paradigms have been crucial in elucidating its mechanisms of action across different cell types and pathways.

Primary Cell Cultures (e.g., Keratinocytes, Leukocytes)

Primary cells, which are isolated directly from tissues, provide a physiologically relevant system to study the effects of chemical compounds.

Primary Keratinocytes: In cultures of mouse primary keratinocytes, treatment with MK-886 was found to reduce the expression of keratin-1. dntb.gov.uabpsbioscience.comnih.gov This finding is significant as the gene for keratin-1 is known to be responsive to Peroxisome Proliferator-Activated Receptor α (PPARα), suggesting that the inhibitory effect of MK-886 on PPARα has direct functional consequences in normal, non-transformed cells. dntb.gov.uabpsbioscience.comnih.gov Treatment of primary keratinocytes with MK-886 at concentrations between 0.5 and 2 μM for 15 hours resulted in a decreased expression of keratin-1. medchemexpress.com

Primary Leukocytes: The primary activity of MK-886 is as a potent inhibitor of leukotriene biosynthesis. researchgate.net This has been demonstrated in intact human leukocytes, where it inhibits the 5-Lipoxygenase-Activating Protein (FLAP) with a half-maximal inhibitory concentration (IC50) of 3 nM. researchgate.netnih.govbiorxiv.org Studies have also been conducted on blast cells from patients with acute myeloid leukaemia (AML), a type of leukocyte cancer. nih.gov

Apoptosis and Cell Proliferation Assays

A significant area of MK-886 research has focused on its ability to influence cell survival and division, primarily through the induction of apoptosis (programmed cell death) and inhibition of proliferation.

DNA Synthesis and Viability Assays: MK-886 has been shown to inhibit DNA synthesis in a dose-dependent manner in leukemic HL-60 cells, an effect that could be reversed by the addition of exogenous leukotriene B4. nih.gov This suggests the anti-proliferative effect is mediated by the inhibition of leukotriene biosynthesis. nih.gov In blast cells from a subset of AML patients, MK-886 was also found to inhibit DNA synthesis, as measured by 3H-thymidine incorporation. nih.gov In pancreatic cancer cells (SW1990), viability and proliferation were assessed by MTT and BrdU incorporation assays, which showed that MK-886 inhibited cell growth. researchgate.net Furthermore, MK-886 has been identified as a direct inhibitor of the activity of various human DNA polymerases, which could contribute to its observed inhibition of DNA replication. herbmedpharmacol.com